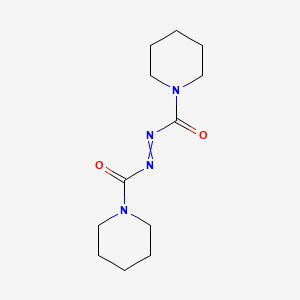

1,1'-(Azodicarbonyl)dipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1'-(Azodicarbonyl)dipiperidine: is a chemical compound with the molecular formula C12H20N4O2 and a molecular weight of 252.31 g/mol . It is characterized by its azo and carbonyl functional groups, making it a valuable reagent in organic synthesis . This compound is commonly used in the preparation of hydrazoic acid and azo compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1'-(Azodicarbonyl)dipiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with azodicarboxylic acid derivatives. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of azodicarboxylic acid dipiperidide often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient synthesis of this compound .

Analyse Chemischer Reaktionen

Mitsunobu Reactions

ADDP serves as a critical reagent in Mitsunobu reactions, particularly for substrates with higher pKa values (up to ~11) that are incompatible with traditional diethyl azodicarboxylate (DEAD)-triphenylphosphine (TPP) systems . Key characteristics include:

| Parameter | ADDP System | DEAD-TPP System |

|---|---|---|

| Substrate pKa Range | ≤11 | ≤10 |

| Phosphine Partner | Tributylphosphine/Trioctylphosphine | Triphenylphosphine |

| Reaction Efficiency | Higher for sterically hindered alcohols | Limited for high-pKa substrates |

ADDP’s enhanced performance arises from its lower electrophilicity, which reduces side reactions (e.g., Michael additions) and enables protonation by less acidic substrates . For example, ADDP with polymer-supported triphenylphosphine (PS-PPh₃) achieves >90% yields in Mitsunobu couplings of pyridinols and alcohols, streamlining parallel synthesis workflows .

Radical Reaction Mechanisms

Kinetic studies reveal ADDP’s electron-transfer mechanism with substituted triphenylphosphines :

Key Steps:

-

Electron Transfer : Phosphine donates an electron to ADDP, forming a cation radical (Ph3P+⋅) and a diazo anion radical ( N⋅−N−).

-

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) decelerate reactions, while electron-donating groups (e.g., -OCH₃) accelerate them.

Table: Hammett Analysis of Reaction Rates with p-Substituted Triphenylphosphines

| Substituent (X) | σₚ | Relative Rate (krel) |

|---|---|---|

| -OCH₃ | -0.27 | 2.84 |

| -CH₃ | -0.17 | 1.92 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 0.54 |

| -CF₃ | +0.54 | 0.12 |

The negative Hammett ρ value (-1.2) indicates charge development at phosphorus in the transition state, confirming nucleophilic attack on ADDP’s diazo group .

Copper-Catalyzed Coupling Reactions

ADDP participates in copper-catalyzed additions of arylboronic acids to azodicarboxyl derivatives, yielding aryl-substituted hydrazides :

Reaction Scheme :

ArB OH 2+ADDPCu catalystAr NH NH CO Piperidine+Byproducts

This method provides a versatile route to functionalized hydrazides, critical in medicinal chemistry .

Reaction Conditions and Optimization

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

1,1'-(Azodicarbonyl)dipiperidine serves as a crucial building block in the synthesis of various polymers. Its azodicarbonyl functional group enhances the mechanical properties of polymers, improving strength and flexibility.

Case Study

A study demonstrated the use of ADDP in the synthesis of polyurethanes that exhibited superior thermal stability and mechanical properties compared to conventional formulations. The incorporation of ADDP allowed for the fine-tuning of polymer characteristics through controlled polymerization techniques.

Pharmaceutical Development

In pharmaceutical research, ADDP plays a pivotal role in drug formulation. It is particularly useful for creating compounds that target specific biological pathways, enhancing therapeutic efficacy.

Applications:

- Synthesis of GPR120 Agonists : ADDP is utilized to synthesize GPR120 agonists with antidiabetic activity.

- PPAR Agonists : It facilitates the development of triple agonists for PPARα, PPARγ, and PPARδ, which are essential in metabolic disease research .

Case Study

A modified Mitsunobu protocol using ADDP was developed for synthesizing PPAR agonists efficiently. This method yielded pure carboxylic acids in high yields (82–100%), showcasing the compound's utility in medicinal chemistry .

Organic Synthesis

ADDP is leveraged for its unique reactivity in organic synthesis. It enables complex organic reactions that facilitate the construction of intricate molecular architectures.

Applications:

- Mitsunobu Reactions : ADDP is commonly employed as a reagent in Mitsunobu reactions, allowing for the coupling of alcohols with acidic compounds efficiently .

Case Study

Research highlighted a rapid two-step protocol employing ADDP that significantly reduced reaction times while maintaining high yields. This advancement underscores its effectiveness as a reagent in organic synthesis .

Materials Science

In materials science, this compound contributes to developing advanced materials like coatings and adhesives that require stability and performance under various conditions.

Applications:

- Coatings : The incorporation of ADDP into coating formulations enhances durability and resistance to environmental factors.

- Adhesives : Its chemical properties improve adhesion strength and longevity.

Analytical Chemistry

ADDP is utilized as a reagent in analytical chemistry to aid in detecting and quantifying other substances within complex mixtures.

Applications:

- Detection Methods : It is employed in various analytical techniques to improve detection limits and accuracy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Building block for synthesizing polymers with enhanced properties |

| Pharmaceutical Development | Key role in drug formulation targeting specific biological pathways |

| Organic Synthesis | Facilitates complex reactions including Mitsunobu reactions |

| Materials Science | Used in developing advanced coatings and adhesives |

| Analytical Chemistry | Acts as a reagent for detection and quantification techniques |

Wirkmechanismus

The mechanism of action of azodicarboxylic acid dipiperidide involves its role as a reagent in various chemical reactions. In the Mitsunobu reaction, for example, it facilitates the formation of new carbon-nitrogen bonds by acting as an oxidizing agent . The compound’s azo and carbonyl functional groups play a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Diisopropyl azodicarboxylate: Another commonly used reagent in organic synthesis, known for its role in the Mitsunobu reaction.

Azodicarboxylic acid bis(dimethylamide): A similar compound with different functional groups, used in various chemical reactions.

Uniqueness: 1,1'-(Azodicarbonyl)dipiperidine is unique due to its specific combination of azo and carbonyl functional groups, which provide it with distinct reactivity and versatility in organic synthesis . Its ability to facilitate the formation of hydrazoic acid and azo compounds further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C12H20N4O2 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |

InChI |

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |

InChI-Schlüssel |

OQJBFFCUFALWQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |

Piktogramme |

Irritant |

Synonyme |

diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.